4-Chloro-6-(3-chlorophenyl)pyrimidine
Overview
Description
4-Chloro-6-(3-chlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound is notable for its two chlorine substituents, one on the pyrimidine ring and the other on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer .
Mode of Action
It’s worth noting that pyrimidine derivatives are often involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of a carbon-carbon bond, which is a crucial step in the synthesis of many organic compounds .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways due to their structural similarity to the nucleotide base pair of dna and rna .
Result of Action
Pyrimidine derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly impact the action of a compound, including its stability, efficacy, and potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(3-chlorophenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzonitrile with 2,4-dichloro-5-aminopyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(3-chlorophenyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine and phenyl rings can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the chlorine substituents or to modify the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine with additional oxygen-containing functional groups.
Scientific Research Applications
4-Chloro-6-(3-chlorophenyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized pyrimidines.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in the development of bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
4-Chloro-6-phenylpyrimidine: Lacks the additional chlorine on the phenyl ring, which can affect its reactivity and biological activity.
6-(3-Chlorophenyl)pyrimidine: Similar structure but without the chlorine on the pyrimidine ring, leading to different chemical properties.
4,6-Dichloropyrimidine: Contains two chlorine atoms on the pyrimidine ring but lacks the phenyl substituent, resulting in distinct reactivity.
Uniqueness: 4-Chloro-6-(3-chlorophenyl)pyrimidine is unique due to the presence of chlorine atoms on both the pyrimidine and phenyl rings, which can enhance its reactivity and provide opportunities for further functionalization. This dual substitution pattern also contributes to its potential as a versatile intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
4-chloro-6-(3-chlorophenyl)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXFLLJZNGGUTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881687-44-1 | |
Record name | 4-chloro-6-(3-chlorophenyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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